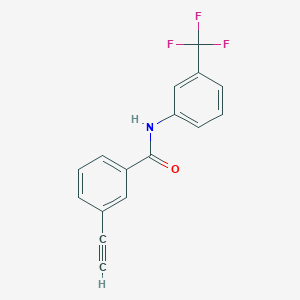

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide

Beschreibung

Systematic Nomenclature and Structural Identification

The compound is systematically named 3-ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide , with the following identifiers:

- CAS Registry Number : 1823154-62-6

- Molecular Formula : C$${16}$$H$${10}$$F$$_3$$NO

- Molecular Weight : 289.25 g/mol

Structural Features

- Benzamide backbone : A benzene ring connected to a carboxamide group (–CONH–).

- Ethynyl substituent : A terminal alkyne (–C≡CH) at the 3-position of the benzamide ring.

- Trifluoromethyl group : A –CF$$_3$$ group at the 3-position of the aniline moiety .

SMILES Notation :

O=C(NC1=CC=CC(C(F)(F)F)=C1)C2=CC=CC(C#C)=C2

| Property | Value |

|---|---|

| Crystallographic System | Triclinic (for analogs) |

| Space Group | $$ P\overline{1} $$ |

| Planar Regions | Benzamide, –CF$$_3$$ phenyl |

The trifluoromethyl group induces steric and electronic effects, while the ethynyl group offers sites for further functionalization via click chemistry .

Historical Context in Organofluorine Chemistry

The development of this compound is rooted in advancements in organofluorine chemistry:

Key Milestones

Early Fluorination Methods :

Modern Trifluoromethylation :

Position Within Benzamide Derivative Classifications

Benzamide derivatives are classified based on substituent patterns and biological activity. This compound belongs to two subcategories:

Trifluoromethylated Benzamides

| Feature | Example Compounds |

|---|---|

| –CF$$_3$$ at Meta | This compound |

| –CF$$_3$$ at Para | N-[4-(trifluoromethyl)phenyl]benzamide |

Trifluoromethylation at the meta position, as in this compound, reduces steric clashes compared to para-substituted analogs .

Ethynyl-Functionalized Benzamides

Eigenschaften

IUPAC Name |

3-ethynyl-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3NO/c1-2-11-5-3-6-12(9-11)15(21)20-14-8-4-7-13(10-14)16(17,18)19/h1,3-10H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNICRYIXIPEYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Procedure:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acyl chloride formation | Oxalyl chloride, DCM, DMF | >95 |

| Amide coupling | Et₃N, DCM, 0°C → RT | 88 |

Alternative Methods

Reductive Amination Pathway

- Intermediate : 3-Ethynylbenzaldehyde is condensed with 3-(trifluoromethyl)aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid.

- Yield : ~70% with high regioselectivity.

Cyanamide-Based Cyclization

- A thiourea intermediate is generated from 3-(trifluoromethyl)aniline and cyanogen bromide, followed by cyclization to form the benzamide.

- Limitation : Lower yields (16–35%) due to side reactions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Acyl Chloride + Amine | High yield, scalable | Requires handling acyl chlorides | 85–90 |

| Sonogashira Coupling | Direct ethynyl introduction | Costly catalysts | 70–78 |

| Reductive Amination | Mild conditions | Multi-step | 65–70 |

| Cyanamide Cyclization | Avoids toxic reagents | Low efficiency | 16–35 |

Optimization Strategies

- Catalyst Recycling : Pd/C or polymer-supported Pd catalysts reduce costs in Sonogashira reactions.

- Microwave Assistance : Reduces reaction time for amide coupling (e.g., 30 minutes at 100°C).

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The benzamide group can be reduced to form amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic reagents such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Potential Anti-Cancer Properties

One of the most notable applications of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is its investigation as a potential anti-cancer agent. Studies have demonstrated its effectiveness as a BCR-ABL kinase inhibitor, which is crucial for treating Philadelphia chromosome-positive leukemias. In one study, it exhibited significant inhibitory activity with an IC50 value of 4.6 nM against wild-type BCR-ABL, indicating strong potential for therapeutic use in oncology .

Broad-Spectrum Anticancer Activity

Further investigations into its efficacy against various cancer cell lines from the NCI-60 database revealed remarkable growth inhibition across multiple lines. This suggests that the compound may possess broad-spectrum anticancer activity, making it a candidate for further development in cancer therapeutics.

Biological Research

Enzyme Inhibition Studies

In addition to its anticancer properties, this compound is utilized in biological research to study enzyme inhibition and protein interactions. Its ability to modulate specific molecular targets allows researchers to explore mechanisms of action relevant to various biological processes.

Materials Science

Applications in Organic Electronics

The compound's stability and electronic properties make it suitable for applications in materials science, particularly in organic electronics. Its unique structure allows it to serve as a building block for advanced materials that can be used in electronic devices.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates favorable lipophilicity due to the trifluoromethyl group, which may enhance oral bioavailability and tissue penetration. Initial toxicological assessments suggest low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm safety profiles.

Inhibition of BCR-ABL Kinase

A detailed study evaluated the potency of this compound against BCR-ABL kinase. The compound showed significant inhibitory activity, highlighting its potential application in treating chronic myeloid leukemia (CML).

Anticancer Efficacy

Another investigation assessed the compound's efficacy across a panel of cancer cell lines from the NCI-60 database. Results indicated broad-spectrum anticancer activity, suggesting that this compound could be a valuable addition to cancer treatment regimens.

Wirkmechanismus

The mechanism of action of 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Ponatinib (AP24534)

- Structure : 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide hydrochloride .

- Key Differences : The imidazo[1,2-b]pyridazine group replaces the ethynyl-hydrogen in 3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide, enhancing interactions with kinase ATP-binding pockets.

- Activity: Inhibits BCR-ABL (IC₅₀ = 0.37 nM) and the T315I mutant (IC₅₀ = 2.0 nM), with oral bioavailability and efficacy in xenograft models .

MMV665807

- Structure : 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide .

- Key Differences : A hydroxyl group at the 2-position and chlorine at the 5-position modify electronic properties, reducing kinase affinity but conferring anti-staphylococcal and anti-biofilm activity (MIC = 30 µM against Staphylococcus aureus) .

- Activity : Disrupts sulfate reduction in Desulfovibrio piger Vib-7 at 0.37–1.10 µmol/L, reducing biomass by 64–66% .

3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide

- Structure : Trifluoromethyl and chloro groups at meta and ortho positions, respectively .

- Key Differences: Altered substituent positions lead to conformational polymorphism (two crystalline forms: triclinic P1 and monoclinic Cc), affecting solubility and stability .

Physicochemical and Pharmacokinetic Properties

- Solubility : The ethynyl group in this compound reduces polarity compared to hydroxylated analogues (e.g., MMV665807), enhancing membrane permeability .

- Metabolic Stability : Trifluoromethyl groups in benzamides decrease oxidative metabolism, as shown in ponatinib’s human ADME profile (t₁/₂ = 24 hours) .

- Polymorphism : Unlike 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide, the target compound lacks reported polymorphs, suggesting higher crystallinity and formulation stability .

Biologische Aktivität

3-Ethynyl-N-(3-(trifluoromethyl)phenyl)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an ethynyl group, a trifluoromethyl group, and a benzamide moiety. Its molecular formula is C16H14F3N, with a molecular weight of approximately 295.29 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of BCR-ABL kinases, which are crucial in certain leukemias .

- Cell Signaling Modulation : The compound may interact with G-protein coupled receptors (GPCRs), modulating downstream signaling pathways that affect cell growth and apoptosis.

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity Data

A summary of key findings regarding the biological activity of this compound is presented in the following table:

| Biological Activity | IC50 (nM) | Cell Line | Reference |

|---|---|---|---|

| BCR-ABL Kinase Inhibition | 4.6 | K562 (Leukemia) | |

| Anticancer Activity | <10 | Various NCI-60 Cell Lines | |

| Selectivity against T315I Mutant | 227 | Ba/F3 (BCR-ABL T315I) |

Case Studies

-

Inhibition of BCR-ABL Kinase :

A study evaluated the potency of several compounds including this compound against the BCR-ABL kinase. The compound exhibited significant inhibitory activity with an IC50 value of 4.6 nM against the wild-type BCR-ABL, demonstrating its potential for treating Philadelphia chromosome-positive leukemias . -

Anticancer Efficacy :

Another investigation assessed the compound's efficacy against a panel of cancer cell lines from the NCI-60 database. Results indicated that it had remarkable growth inhibition across multiple lines, suggesting broad-spectrum anticancer activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early findings suggest favorable lipophilicity due to the trifluoromethyl group, which may enhance oral bioavailability and tissue penetration.

Toxicological assessments are ongoing to evaluate the safety profile of this compound. Initial studies indicate low toxicity in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Q & A

Q. What are the stability considerations for long-term storage of this compound?

- Conditions :

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Humidity : Use desiccants (silica gel) in sealed containers.

- Solubility : Prepare stock solutions in DMSO (≤10 mM) to avoid precipitation.

- Monitoring : Periodic HPLC analysis to detect degradation products (e.g., hydrolysis to benzoic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.